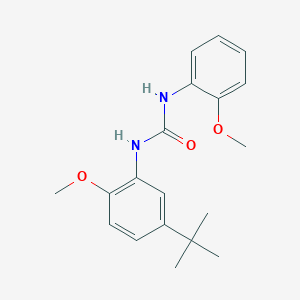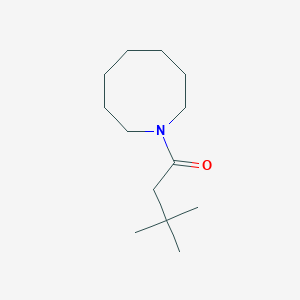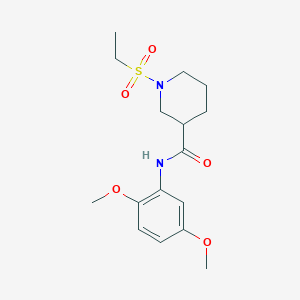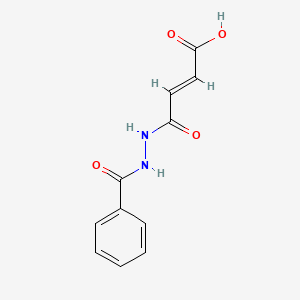![molecular formula C14H13BrN2O3S B4710967 N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4710967.png)
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as BAY-43-9006 or Sorafenib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma. Sorafenib has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
Mécanisme D'action
Sorafenib inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to reduce tumor growth and angiogenesis in preclinical studies. Sorafenib also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells. Sorafenib has been shown to have a favorable safety profile in clinical trials, with the most common side effects being fatigue, diarrhea, and hand-foot skin reaction.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages as a research tool, including its specificity for multiple kinases involved in cancer cell proliferation and angiogenesis. Sorafenib has also been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, Sorafenib has limitations as a research tool, including its high cost and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research of Sorafenib, including the development of more potent and selective inhibitors of RAF kinase, VEGFR, and PDGFR. There is also a need for the development of Sorafenib analogs with improved solubility and pharmacokinetic properties. Additionally, Sorafenib could be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of various cancers.
Applications De Recherche Scientifique
Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various cancers. Sorafenib works by inhibiting multiple kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-12-7-5-10(6-8-12)14(18)16-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYICBPPKNKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-1H-benzimidazol-2-yl 3,5-bis[(trifluoromethyl)thio]benzenecarbothioate](/img/structure/B4710898.png)





![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-2-(phenylthio)acetohydrazide](/img/structure/B4710962.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4710968.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4710977.png)

![ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4710981.png)
